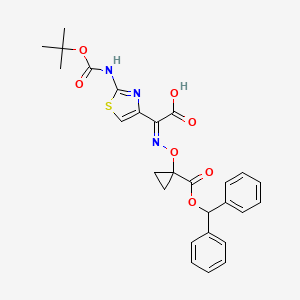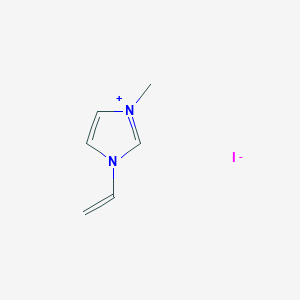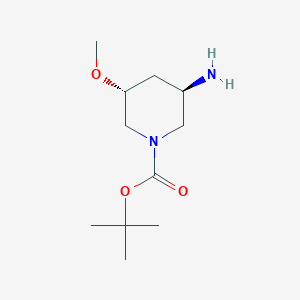![molecular formula C18H14BrN B12103130 [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- CAS No. 101606-18-2](/img/structure/B12103130.png)
[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl-: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an amine group at the 4-position of one ring and a bromine atom at the 4’-position of the other ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- typically involves several steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, Ullmann reaction, or Stille coupling. These reactions involve the use of palladium or copper catalysts to form the carbon-carbon bond between two benzene rings.
Introduction of Bromine Atom: The bromine atom can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated biphenyl derivative.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the bromine or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are used for nucleophilic substitution, while electrophilic substitution can be achieved using halogens or sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives or quinones.
Reduction: Dehalogenated biphenyls or amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It serves as a building block for the synthesis of polymers and liquid crystals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Biological Probes: It can be used as a fluorescent probe for studying biological processes.
Industry:
Electronics: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Agriculture: It can be used in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- depends on its application:
Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and facilitating catalytic cycles.
Drug Action: In medicinal applications, the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-amine, 4’-chloro-N-phenyl-
- [1,1’-Biphenyl]-4-amine, 4’-fluoro-N-phenyl-
- [1,1’-Biphenyl]-4-amine, 4’-iodo-N-phenyl-
Comparison:
- Uniqueness: The presence of the bromine atom in [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- imparts unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
101606-18-2 |
|---|---|
Molecular Formula |
C18H14BrN |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-phenylaniline |
InChI |
InChI=1S/C18H14BrN/c19-16-10-6-14(7-11-16)15-8-12-18(13-9-15)20-17-4-2-1-3-5-17/h1-13,20H |
InChI Key |
GBLRXOBYRATKQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)





![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)


![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)




